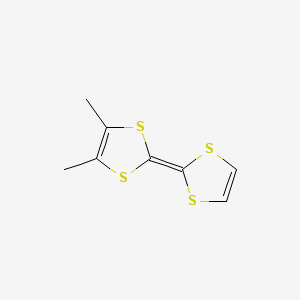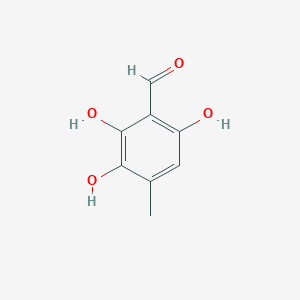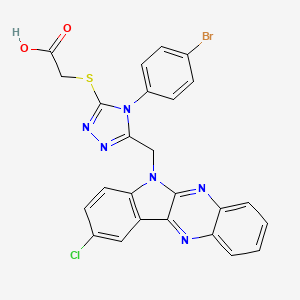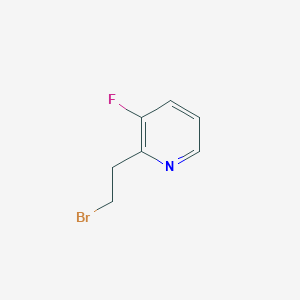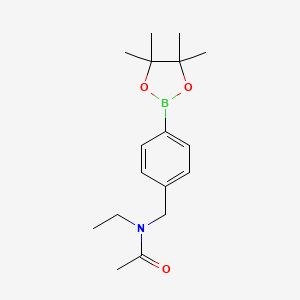![molecular formula C38H34Br4N2O4 B13138012 2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrabromo substitution and diazatetracyclo framework, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone typically involves multi-step organic reactions. The process begins with the bromination of precursor compounds, followed by cyclization and diazotization reactions under controlled conditions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone has been studied for its applications in:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, coatings, and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and diazatetracyclo framework play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological and chemical outcomes.
Comparison with Similar Compounds
Compared to other similar compounds, 2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone stands out due to its unique structural features and reactivity. Similar compounds include:
Tetrabromobisphenol A: Known for its use as a flame retardant.
2,2’,6,6’-Tetrabromo-4,4’-isopropylidenediphenol: Another brominated compound with applications in polymer production.
4,5,9,10-Tetrabromo-2,7-bis(2-decyltetradecyl)-1,4,5,8-naphthalenetetracarboxylic diimide: Used in organic electronics and materials science.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Properties
Molecular Formula |
C38H34Br4N2O4 |
|---|---|
Molecular Weight |
902.3 g/mol |
IUPAC Name |
2,3,9,10-tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C38H34Br4N2O4/c1-15(2)19-11-9-12-20(16(3)4)33(19)43-35(45)25-23-24-27(31(41)29(25)39)37(47)44(34-21(17(5)6)13-10-14-22(34)18(7)8)38(48)28(24)32(42)30(40)26(23)36(43)46/h9-18H,1-8H3 |
InChI Key |
RCHCPEPJHNBOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C(=C4C5=C3C(=C(C(=C5C(=O)N(C4=O)C6=C(C=CC=C6C(C)C)C(C)C)Br)Br)C2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)

![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

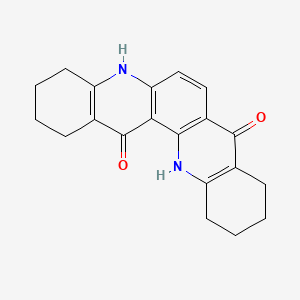

![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
